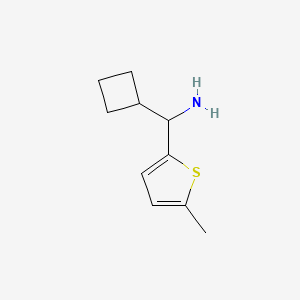

Cyclobutyl(5-methylthiophen-2-yl)methanamine

説明

Cyclobutyl(5-methylthiophen-2-yl)methanamine is a small organic molecule comprising a cyclobutyl ring linked to a methanamine group, which is further substituted with a 5-methylthiophen-2-yl moiety. The 5-methylthiophene group introduces electron-rich aromaticity, while the cyclobutyl ring contributes steric bulk and conformational rigidity.

特性

分子式 |

C10H15NS |

|---|---|

分子量 |

181.30 g/mol |

IUPAC名 |

cyclobutyl-(5-methylthiophen-2-yl)methanamine |

InChI |

InChI=1S/C10H15NS/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8,10H,2-4,11H2,1H3 |

InChIキー |

RPTCLYLKIGTCFT-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(S1)C(C2CCC2)N |

製品の起源 |

United States |

準備方法

Synthetic Routes:: There are several synthetic routes to prepare this compound. One common method involves the reaction of 5-methylthiophen-2-yl bromide with cyclobutylamine. The bromide group is replaced by the cyclobutyl(5-methylthiophen-2-yl)methanamine moiety. Reaction conditions typically involve a solvent (such as dichloromethane) and a base (such as potassium carbonate).

Industrial Production:: While industrial-scale production details may vary, the synthesis typically follows similar principles. Optimization for yield, purity, and safety is crucial in large-scale manufacturing.

化学反応の分析

Reactivity:: Cyclobutyl(5-methylthiophen-2-yl)methanamine can participate in various chemical reactions:

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the cyclobutyl group or the amino group is replaced by other functional groups.

Oxidation and Reduction: Depending on reaction conditions, it may be oxidized or reduced.

Ring-Opening Reactions: The cyclobutyl ring can open under specific conditions.

- Bromine (Br2): Used for halogenation reactions.

- Hydrogen (H2): For reduction.

- Strong Bases: Such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:: The specific products depend on the reaction type. For example, substitution reactions yield various derivatives of cyclobutyl(5-methylthiophen-2-yl)methanamine.

科学的研究の応用

- Building Block: Used in the synthesis of more complex molecules.

- Medicinal Chemistry: Investigated for potential drug development.

- Biological Studies: Used as a probe to study receptor interactions.

- Pharmacology: Investigated for potential therapeutic applications.

- Fine Chemicals: Used in specialty chemical manufacturing.

作用機序

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of Cyclobutyl(5-methylthiophen-2-yl)methanamine, along with their molecular properties and applications:

Key Observations:

Substituent Effects on Molecular Weight and Reactivity :

- Bromine and chlorine substituents (e.g., ) increase molecular weight and polarity compared to the methyl group in the target compound. These halogens may enhance binding affinity to hydrophobic enzyme pockets but could reduce solubility.

- The pyridinesulfonyl group in introduces a polar sulfone moiety, significantly altering electronic properties and enabling hydrogen bonding, which correlates with its anti-metastatic activity.

Biological Activity :

- Thiophene derivatives with sulfonyl groups (e.g., ) demonstrate explicit bioactivity, such as LOX inhibition, whereas halogenated analogs () are primarily intermediates.

- Cyclobutylmethanamine derivatives with piperazine or indole substituents (e.g., ) show potent inhibition of p97 ATPase, suggesting that the target compound’s methylthiophene group could be optimized for similar targets.

Synthetic Accessibility :

- The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions. For example, brominated or chlorinated thiophenes are prepared using N-bromosuccinimide (NBS) or sulfuryl chloride , while sulfonylated variants require sulfonation of thiophene precursors .

Physicochemical Properties and Stability

However, inferences can be drawn:

生物活性

Cyclobutyl(5-methylthiophen-2-yl)methanamine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of Cyclobutyl(5-methylthiophen-2-yl)methanamine is CHNS, with a molecular weight of approximately 219.76 g/mol. The compound features a cyclobutyl group attached to a 5-methylthiophen-2-yl moiety, which contributes to its unique reactivity and potential interactions with biological targets.

The biological activity of Cyclobutyl(5-methylthiophen-2-yl)methanamine is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The amine functional group allows for hydrogen bonding and ionic interactions, influencing biochemical pathways involved in cell signaling, growth, and apoptosis.

Interaction with Biological Targets

Research indicates that this compound may modulate the activity of specific enzymes or receptors, leading to various biological effects. For example, it has been studied for potential anticancer properties by inhibiting lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism .

Antimicrobial and Anticancer Properties

Cyclobutyl(5-methylthiophen-2-yl)methanamine has shown promise in several biological assays:

Case Studies

- Anticancer Activity : In vitro studies demonstrated that Cyclobutyl(5-methylthiophen-2-yl)methanamine inhibited LDH in highly glycolytic cancer cell lines, leading to reduced lactate production and delayed cell growth. This suggests a potential role in metabolic reprogramming of cancer cells .

- Antimicrobial Effects : The compound was evaluated against several microbial strains, showing significant inhibition rates compared to control groups. This highlights its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

To understand the unique properties of Cyclobutyl(5-methylthiophen-2-yl)methanamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (Cyclopropylmethyl)[(5-methylthiophen-2-yl)methyl]amine | Cyclopropyl group instead of cyclobutyl | Similar receptor interactions but differing potency |

| (Phenyl)[(5-methylthiophen-2-yl)methyl]amine | Phenyl group replacing cyclobutane | Known for analgesic properties |

| (Cyclohexyl)[(5-methylthiophen-2-yl)methyl]amine | Cyclohexane ring | Broader range of receptor interactions |

These comparisons illustrate how variations in the ring size and substituents can significantly influence biological activity and pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。